molecular formula C9H18N2OS B13950245 2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl- CAS No. 63907-13-1

2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl-

Cat. No.: B13950245
CAS No.: 63907-13-1
M. Wt: 202.32 g/mol
InChI Key: LIWRZJFRQMAMTG-UHFFFAOYSA-N
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Description

2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl- is an organic compound belonging to the class of imidazolidinethiones This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms and a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl- typically involves the reaction of 1,1-dimethyl-2-hydroxyethylamine with carbon disulfide and formaldehyde. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is then heated to facilitate the formation of the imidazolidinethione ring.

Industrial Production Methods

In industrial settings, the production of 2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides, amines, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted imidazolidinethione derivatives.

Scientific Research Applications

2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Used in the production of specialty chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Imidazolidinethione: Lacks the 1-(1,1-dimethyl-2-hydroxyethyl) and 4,4-dimethyl substituents.

    1,3-Dimethyl-2-imidazolidinethione: Similar structure but with different substituents.

    4,4-Dimethyl-2-imidazolidinethione: Lacks the 1-(1,1-dimethyl-2-hydroxyethyl) substituent.

Uniqueness

2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl- is unique due to the presence of both the 1-(1,1-dimethyl-2-hydroxyethyl) and 4,4-dimethyl substituents. These substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

63907-13-1

Molecular Formula

C9H18N2OS

Molecular Weight

202.32 g/mol

IUPAC Name

1-(1-hydroxy-2-methylpropan-2-yl)-4,4-dimethylimidazolidine-2-thione

InChI

InChI=1S/C9H18N2OS/c1-8(2)5-11(7(13)10-8)9(3,4)6-12/h12H,5-6H2,1-4H3,(H,10,13)

InChI Key

LIWRZJFRQMAMTG-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(=S)N1)C(C)(C)CO)C

Origin of Product

United States

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